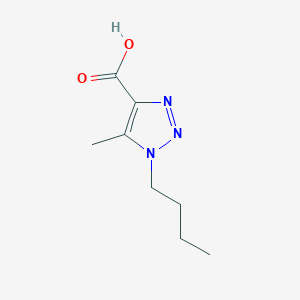

1-Butyl-5-methyl-1h-1,2,3-triazole-4-carboxylic acid

Descripción

1-Butyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a triazole-based carboxylic acid derivative characterized by a butyl group at the N1 position and a methyl group at the C5 position of the triazole ring. These compounds are widely studied for their versatility in coordination chemistry, pharmaceutical applications, and as intermediates in organic synthesis. The presence of the carboxylic acid group at the C4 position enhances reactivity, enabling participation in hydrogen bonding, metal coordination, and further derivatization .

Propiedades

Fórmula molecular |

C8H13N3O2 |

|---|---|

Peso molecular |

183.21 g/mol |

Nombre IUPAC |

1-butyl-5-methyltriazole-4-carboxylic acid |

InChI |

InChI=1S/C8H13N3O2/c1-3-4-5-11-6(2)7(8(12)13)9-10-11/h3-5H2,1-2H3,(H,12,13) |

Clave InChI |

UQODPUZAPUFQPH-UHFFFAOYSA-N |

SMILES canónico |

CCCCN1C(=C(N=N1)C(=O)O)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-5-methyl-1h-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular method for synthesizing triazole derivatives .

Industrial Production Methods: Industrial production of this compound may involve the optimization of reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions: 1-Butyl-5-methyl-1h-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding triazole N-oxides.

Reduction: Reduction reactions can convert the triazole ring into other heterocyclic structures.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Aplicaciones Científicas De Investigación

1-Butyl-5-methyl-1h-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 1-Butyl-5-methyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, as an antimicrobial agent, it may inhibit the synthesis of essential biomolecules in microorganisms, leading to their death . The exact molecular targets and pathways can vary depending on the specific application and the organism or system being studied .

Comparación Con Compuestos Similares

Key Observations:

Substituent Effects: Butyl vs. Formyl Group Influence: The 5-formyl analog () undergoes ring-chain tautomerism, with 80% existing in the open-chain form. This dynamic equilibrium impacts its reactivity and stability under thermal conditions .

Synthetic Methods :

- Saponification of ester precursors is a common route (e.g., conversion of ethyl 5-(diethoxymethyl)-1-aryl-triazole-4-carboxylates to carboxylic acids) .

- The target compound likely follows similar synthetic pathways, though direct evidence is absent.

Applications :

- Coordination Chemistry : Triazole carboxylic acids (e.g., ) form stable complexes with metals like Co(II) and Cu(II), useful in catalysis or material science .

- Pharmaceutical Intermediates : Benzyl and bromobenzyl analogs are explored as precursors for heterocyclic drugs or agrochemicals .

Physicochemical Properties and Stability

- Thermal Stability : 1,2,3-Triazole-4-carboxylic acids generally undergo decarboxylation above 175°C, as observed in the 5-formyl derivative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.